BenchChemオンラインストアへようこそ!

2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile

ADME-Tox Profiling Drug-Drug Interaction Liability Cytochrome P450 Inhibition

2-Amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile (CAS 861208-31-3) is a highly functionalized, polycyclic small molecule belonging to the 2-amino-4H-benzo[g]chromene-3-carbonitrile class. Its structure is defined by the synergistic combination of a C7-bromo substituent and a C4-ortho-trifluoromethylphenyl group on the benzo[g]chromene core.

Molecular Formula C21H12BrF3N2O
Molecular Weight 445.239
CAS No. 861208-31-3
Cat. No. B2787165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile
CAS861208-31-3
Molecular FormulaC21H12BrF3N2O
Molecular Weight445.239
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N)C(F)(F)F
InChIInChI=1S/C21H12BrF3N2O/c22-13-6-5-11-9-18-15(8-12(11)7-13)19(16(10-26)20(27)28-18)14-3-1-2-4-17(14)21(23,24)25/h1-9,19H,27H2
InChIKeyWGHXYQDRUZKKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

861208-31-3: A Precision-Tailored 4H-Benzo[g]chromene Scaffold for Focused Target-Selectivity Programs


2-Amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile (CAS 861208-31-3) is a highly functionalized, polycyclic small molecule belonging to the 2-amino-4H-benzo[g]chromene-3-carbonitrile class. Its structure is defined by the synergistic combination of a C7-bromo substituent and a C4-ortho-trifluoromethylphenyl group on the benzo[g]chromene core. With a molecular weight of 445.2 g/mol , this compound is commercially available for research use and is distinct from the broader chromene family, as the specific benzo[g] annulation and 2-CF₃-phenyl substitution pattern drive unique molecular recognition and physicochemical properties not found in simpler 4H-chromene or benzo[h]chromene analogs [1].

Why Interchanging 861208-31-3 with Other 4H-Benzo[g]chromene Analogs Compromises Research Outcomes


Substituting this compound with a generic '2-amino-4-aryl-4H-benzo[g]chromene-3-carbonitrile' is a high-risk strategy for procurement because minor structural perturbations at the C4-aryl and C7 positions result in large-magnitude shifts in target affinity and selectivity. In the benzo[g]chromene series, the identity of the 4-aryl substituent is a dominant driver of in vitro anticancer potency, with IC₅₀ values spanning three orders of magnitude (nM to >100 µM) depending on substitution pattern [1]. The ortho-CF₃ group of 861208-31-3 introduces unique steric and electronic features that are absent in para-substituted or heteroaryl analogs, directly impacting binding pocket complementarity and making generic substitution scientifically invalid without direct comparative data .

861208-31-3: Head-to-Head and Class-Level Quantitative Differentiation Evidence for Informed Procurement


CYP3A4 Inhibition: 861208-31-3 Demonstrates Biochemically Meaningful Engagement Distinct from Broader Class Liability

In a direct head-to-head comparison using the same assay platform, 861208-31-3 inhibited human recombinant CYP3A4 with an IC₅₀ of 100 nM, whereas the closely related thienyl analog (2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile) showed no measurable CYP3A4 inhibition in the identical fluorescence-based assay [1]. This establishes that the 2-CF₃-phenyl substituent is a critical determinant of CYP3A4 engagement, not the 7-bromo-benzo[g]chromene core alone.

ADME-Tox Profiling Drug-Drug Interaction Liability Cytochrome P450 Inhibition

Anticancer Potency Differentiator: 4-Aryl Substitution Drives Multi-Order-of-Magnitude IC₅₀ Shifts in Benzo[g]chromene Series

In a systematic SAR study of 5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives, the most potent compound (2-amino-4-(3-methoxy-2-hydroxy)-5,10-dioxo analog) showed an IC₅₀ of 1.27 µM against HeLa cervical cancer cells, outperforming the clinical benchmark doxorubicin [1]. Within this congeneric series, changing only the 4-aryl substituent caused IC₅₀ values to shift from 1.27 µM to >100 µM—a >78-fold potency range attributable solely to the 4-position substituent identity. The ortho-CF₃-phenyl motif of 861208-31-3 represents a distinct pharmacophoric point within this SAR landscape that is not represented by any compound in the published series.

Anticancer Drug Discovery Cytotoxicity Screening Structure-Activity Relationship (SAR)

Chromene Scaffold Benchmarking: 7-Dimethylamino-4-CF₃-phenyl Chromenes Achieve Sub-50 nM Anticancer Potency, Highlighting the Potential of Optimized 4-CF₃-phenyl Derivatives

A closely related scaffold—2-amino-4-(trifluoromethylphenyl)-3-cyano-7-(dimethylamino)-4H-chromene—yielded compound 3b (3-CF₃-phenyl analog) with IC₅₀ values of 12-45 nM across six human tumor cell lines [1]. This demonstrates that the 4-CF₃-phenyl motif, when embedded in a 2-amino-3-cyano-chromene framework, can achieve low nanomolar potency. While 861208-31-3 uses a benzo[g]chromene core and carries a 7-bromo substituent rather than a 7-dimethylamino group, it retains the critical 4-CF₃-phenyl pharmacophore and thus represents a structurally distinct entry point into this validated potency space.

Low Nanomolar Cytotoxicity Pan-Cancer Activity Chromene Scaffold Optimization

High-Impact Procurement Scenarios for 861208-31-3 Driven by Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for CYP3A4 Inhibition Liability Assessment

Given its confirmed CYP3A4 inhibition (IC₅₀ = 100 nM) [1], 861208-31-3 is immediately deployable as a reference compound in early ADME-Tox screening panels. When procured alongside its structurally matched yet CYP3A4-inactive thienyl analog (2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile), researchers gain a matched molecular pair to investigate how the 2-CF₃-phenyl versus 2-thienyl substitution governs cytochrome P450 engagement.

Medicinal Chemistry Lead Expansion from a Validated Low-Nanomolar Pharmacophore

The 4-CF₃-phenyl chromene scaffold has independently demonstrated pan-cancer cytotoxicity with IC₅₀ values as low as 12 nM [1]. Procuring 861208-31-3 enables medicinal chemists to explore the impact of (a) benzo[g] versus 4H-chromene core annulation and (b) 7-bromo versus 7-dimethylamino substitution on potency, selectivity, and physicochemical properties, using the published 7-NMe₂ series as a direct performance benchmark.

Negative Control Pair for Bromodomain Profiling Selectivity Studies

861208-31-3 has been profiled against BRD3 bromodomains (BD1 and BD2) and showed only weak binding (IC₅₀ = 5.01 × 10⁴ nM) [1], making it an ideal negative control compound for bromodomain-focused drug discovery programs. When used alongside potent benzochromene-based bromodomain inhibitors (which can achieve nanomolar affinity through different substitution patterns), researchers can establish selectivity windows and confirm that observed phenotypic effects are driven by on-target bromodomain engagement rather than scaffold-based non-specific activity.

CrtN Inhibitor Analoging for Anti-Virulence Drug Discovery Against MRSA

Within the broader benzo[g]chromene class, certain analogs have demonstrated exceptional potency against S. aureus CrtN (IC₅₀ as low as 0.36 nM for staphyloxanthin reduction) [1]. 861208-31-3, with its distinct 4-ortho-CF₃-phenyl substitution, represents an underexplored structural variant for anti-virulence screening. Its procurement provides a scaffold-diversification opportunity for infectious disease programs targeting staphyloxanthin biosynthesis without incurring the selective pressure of conventional bactericidal mechanisms.

Quote Request

Request a Quote for 2-amino-7-bromo-4-[2-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.